molecular formula C17H9BrFN3O2 B2730206 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1207001-34-0

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

Cat. No.: B2730206
CAS No.: 1207001-34-0
M. Wt: 386.18
InChI Key: IHIBBDBUABOAAQ-UHFFFAOYSA-N
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Description

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a bromophenyl group and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Dihydroquinoline derivatives

  • Substitution: : Substituted bromophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is studied for its potential biological activities. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline derivatives: : Similar compounds include quinoline and its derivatives, which share the quinoline core structure.

  • Oxadiazole derivatives: : Compounds containing oxadiazole rings are structurally related.

  • Bromophenyl derivatives: : Other compounds with bromophenyl groups exhibit similar reactivity and biological activities.

Uniqueness

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to its combination of the quinoline core, bromophenyl group, and oxadiazole moiety. This combination provides distinct chemical properties and biological activities that are not found in other compounds.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIBBDBUABOAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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